4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL
Overview
Description
4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of 3-(trifluoromethyl)benzylamine with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Cyclization: The triazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, halogenated derivatives from substitution, and various heterocyclic compounds from cyclization reactions.
Scientific Research Applications
4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor. The compound can interfere with enzyme activity by binding to the active site, thereby blocking substrate access and inhibiting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer enhanced chemical stability and biological activity compared to other triazole derivatives .
Biological Activity
4-Phenyl-5-{[3-(trifluoromethyl)phenyl]methyl}-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring, which is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 259.25 g/mol. The structure features a triazole ring linked to a phenyl group and a trifluoromethyl substituent, which may enhance its biological activity through electronic effects and steric interactions.
Property | Value |
---|---|
Chemical Formula | C₁₀H₈F₃N₃S |
Molecular Weight | 259.25 g/mol |
IUPAC Name | 5-{[3-(trifluoromethyl)phenyl]methyl}-4H-1,2,4-triazole-3-thiol |
Appearance | Powder |
Storage Temperature | Room temperature |
Synthesis
The synthesis of triazole derivatives typically involves the reaction of isothiocyanates with hydrazides. For this specific compound, a base-catalyzed intramolecular dehydrative cyclization method is commonly employed. This method allows for the formation of the triazole ring while introducing various substituents that can modulate biological activity.
Antimicrobial Activity
Triazole compounds are well-documented for their antimicrobial properties. Studies have shown that derivatives like this compound exhibit significant antibacterial and antifungal activities. For instance, certain synthesized triazoles have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections resistant to conventional antibiotics .
Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. The compound's ability to interact with specific molecular targets involved in cell growth and survival pathways has been explored. In vitro studies have shown that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Anti-inflammatory and Analgesic Effects
Triazoles also exhibit anti-inflammatory properties by modulating inflammatory pathways. Compounds similar to this compound have been reported to reduce inflammation in various models of disease. This makes them potential candidates for developing new anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be significantly influenced by their structural characteristics. Modifications at the phenyl ring or the introduction of electron-withdrawing groups like trifluoromethyl can enhance potency and selectivity against specific targets. The SAR studies suggest that optimizing these substituents can lead to improved therapeutic profiles .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several 1,2,4-triazole derivatives against common pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Anticancer Properties : In vitro assays demonstrated that certain triazole derivatives could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. The presence of the thiol group was critical for enhancing cytotoxic effects .
Properties
IUPAC Name |
4-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c17-16(18,19)12-6-4-5-11(9-12)10-14-20-21-15(23)22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAYMNNHDDTQDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128212 | |
Record name | 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298687-03-3 | |
Record name | 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298687-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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